3-(1H-indazol-1-yl)propanenitrile is an organic compound characterized by the presence of an indazole moiety attached to a propanenitrile group. The molecular formula for this compound is , indicating it contains ten carbon atoms, ten hydrogen atoms, and two nitrogen atoms. Indazole, the bicyclic structure from which this compound derives, consists of a fused benzene and pyrazole ring, lending unique chemical properties and biological activities to derivatives like 3-(1H-indazol-1-yl)propanenitrile. This compound is classified under indazole derivatives, which are notable in medicinal chemistry for their potential therapeutic applications.
The synthesis of 3-(1H-indazol-1-yl)propanenitrile typically involves the reaction of indazole with a nitrile precursor. A common synthetic route includes:
The reaction mechanism involves the nucleophilic attack of the indazole nitrogen on the electrophilic carbon of the bromopropanenitrile, leading to the formation of 3-(1H-indazol-1-yl)propanenitrile. The yield and purity can be optimized through recrystallization or chromatography techniques.
The molecular structure of 3-(1H-indazol-1-yl)propanenitrile features:
Key structural data includes:
3-(1H-indazol-1-yl)propanenitrile can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-(1H-indazol-1-yl)propanenitrile involves its interaction with biological targets, particularly in medicinal chemistry contexts. The nitrile group can undergo hydrolysis or reduction, while the indazole moiety can participate in nucleophilic addition reactions. These interactions may modulate various biological pathways, making this compound useful in drug design and development.
3-(1H-indazol-1-yl)propanenitrile has several significant applications in scientific research:
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and ability to modulate diverse biological targets. The indazole nucleus—a bicyclic system comprising fused benzene and pyrazole rings—exists predominantly as the thermodynamically stable 1H-tautomer, though 2H-tautomers also contribute to its reactivity [3] . This structural motif serves as the foundation for over 43 clinical or investigational drugs, underscoring its broad therapeutic utility [5].
Key pharmacological advantages of indazole derivatives include:
Table 1: Clinically Relevant Indazole-Based Pharmacological Agents
Drug Name | Biological Target | Therapeutic Application |
---|---|---|
Pazopanib | VEGFR/PDGFR tyrosine kinases | Renal cell carcinoma |
Niraparib | PARP1/PARP2 enzymes | Ovarian/prostate cancer |
Benzydamine | Inflammatory mediators | Mucosal inflammation |
Granisetron | Serotonin 5-HT₃ receptor | Chemotherapy-induced nausea |
The strategic incorporation of substituents at the N1, C3, and C5 positions of indazole enables fine-tuning of physicochemical properties (e.g., solubility, logP) and target engagement. For instance, piperazine additions—as in imatinib—enhance water solubility and bioavailability [5]. These features make indazole derivatives indispensable in rational drug design.
3-(1H-Indazol-1-yl)propanenitrile (CAS# 23300-94-9) is a synthetically accessible indazole derivative featuring a nitrile-terminated propyl chain at the N1 position. Its systematic IUPAC name, 3-(1H-indazol-1-yl)propanenitrile, reflects this connectivity [8] [10]. The compound’s molecular formula is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol [1] [2]. Key identifiers include:
Table 2: Fundamental Chemical Characteristics of 3-(1H-Indazol-1-yl)propanenitrile
Property | Value |
---|---|
CAS Registry Number | 23300-94-9 |
Molecular Formula | C₁₀H₉N₃ |
Molecular Weight | 171.20 g/mol |
Monoisotopic Mass | 171.0796 g/mol |
Topological Polar Surface Area | 41.6 Ų |
XLogP | 1.95 (indicating moderate lipophilicity) |
While experimental data on melting/boiling points remain limited in public literature, computational analyses suggest the nitrile group enhances dipole moments (∼4.1 D), potentially improving crystal packing and solid-state stability [2] [6]. The compound’s stability under ambient conditions supports its utility as a synthetic intermediate, though it requires cold-chain storage for commercial distribution [1].
The synthesis of indazole derivatives dates to the 19th century, with Emil Fischer’s pioneering work on ortho-hydrazine cinnamic acid cyclization (1883) . However, routes to N1-alkylated indazoles like 3-(1H-indazol-1-yl)propanenitrile emerged later, driven by demand for functionalized heterocycles in drug discovery.
Early synthetic approaches relied on:
The compound gained prominence in the 21st century as a versatile building block for pharmacological agents. Its nitrile group enables further transformations:
Table 3: Historical Evolution of Synthetic Methods for N1-Alkylated Indazoles
Time Period | Key Method | Limitations/Advances |
---|---|---|
1880s–1950s | Fischer cyclization; Copper-mediated coupling | Low yields; limited substrate scope |
1959 | Shao’s hydrazine protocol | First dedicated route to N-alkylated indazoles |
2000s–Present | Transition metal catalysis (Pd, Cu) | Enhanced regioselectivity; functional group tolerance |
Modern innovations include palladium-catalyzed Suzuki couplings for C5-aryl indazoles and copper-mediated N-N bond formations, enabling efficient access to derivatives of 3-(1H-indazol-1-yl)propanenitrile [3] [7]. These advances solidified its role in synthesizing kinase inhibitors and anti-proliferative agents, exemplified by its use in molecular hybridization strategies for novel indazole-3-amine derivatives [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: